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For researchers, scientists, and professionals in drug development, understanding the intricate

dance of molecules in a crystal lattice is paramount. The nature and strength of intermolecular

contacts dictate crucial solid-state properties, including solubility, stability, and bioavailability.

This guide provides a comprehensive overview of Hirshfeld surface analysis, a powerful tool for

visualizing and quantifying these interactions, with a specific focus on dicarboxamide crystals.

We will delve into the quantitative data derived from experimental studies, outline the

underlying experimental protocols, and compare this method with other analytical techniques.

Hirshfeld Surface Analysis: Quantifying
Intermolecular Contacts in Dicarboxamide Crystals
Hirshfeld surface analysis is a computational method that partitions crystal space into regions

associated with individual molecules, providing a unique and insightful way to visualize and

quantify intermolecular interactions.[1][2] The surface is generated based on the electron

distribution of a molecule in a crystal, allowing for the mapping of various properties onto it.[3] A

recent study on dicarboxamide crystals, specifically 3,5-pyridinedicarboxamide (PDC), 2,5-

thiophenedicarboxamide (TDC), and 2,5-furandicarboxamide (FDC), provides valuable

quantitative data on the percentage contribution of different intermolecular contacts to the

overall crystal packing.[4][5]
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This analysis reveals the subtle yet significant influence of heteroatoms within the aromatic

spacer on the resulting hydrogen bonding networks and other non-covalent interactions.[4][5]

The dicarboxamides investigated in this study were crystallized from methanol (PDC, TDC, and

FDC-solv) or obtained through sublimation (FDC-subl).[5]

Dicarboxam
ide Crystal

H···H O···H/H···O C···H/H···C N···H/H···N
Other
Contacts

PDC 25.9% 46.5% 14.2% 1.4%
12.0% (C···C,

C···N, N···O)

TDC 42.1% 34.6% 10.2% -
13.1% (C···C,

S···H, S···C)

FDC-solv

(monohydrate

)

32.4% 46.8% 10.8% -
10.0% (C···C,

O···O)

FDC-subl 37.7% 37.6% 12.3% -
12.4% (C···C,

C···O)

Table 1. Percentage contributions of the most significant intermolecular contacts to the

Hirshfeld surface for various dicarboxamide crystals. Data sourced from the single-crystal

structure analysis of these compounds.[4][5]

The Experimental and Computational Workflow
The generation of Hirshfeld surfaces and the subsequent analysis of intermolecular contacts

involve a combination of experimental X-ray diffraction and computational analysis. The

general workflow is outlined below.
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Workflow for Hirshfeld Surface Analysis

Single Crystal Growth X-ray Diffraction Data Collection Crystallographic Information File (CIF)
Structure Solution & Refinement

Hirshfeld Surface Calculation
(e.g., CrystalExplorer)

d_norm Surface Mapping2D Fingerprint Plot Generation

3D Hirshfeld Surface Visualization

Quantitative Analysis of Contacts

Fingerprint Plot Interpretation

Click to download full resolution via product page

Figure 1. A schematic diagram illustrating the key steps involved in Hirshfeld surface analysis,

from single crystal growth to the final visualization and quantification of intermolecular contacts.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of the dicarboxamide compounds are grown

using suitable techniques such as slow evaporation from a solvent (e.g., methanol) or

sublimation.[5]

Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction

data is collected at a specific temperature (often 100 K or room temperature) using a

monochromatic X-ray source.

Structure Solution and Refinement: The collected diffraction data is used to solve and refine

the crystal structure, resulting in a Crystallographic Information File (CIF). This file contains
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the precise atomic coordinates of the molecule in the crystal lattice.

Computational Protocol: Hirshfeld Surface Analysis with
CrystalExplorer
The CIF file serves as the input for the computational analysis, which is typically performed

using software like CrystalExplorer.[4][6]

Hirshfeld Surface Calculation: The software calculates the Hirshfeld surface for a molecule

within the crystal structure.[3] This surface is defined as the region in space where the

contribution of the molecule's electron density to the total crystal electron density is greater

than or equal to the contribution from all other molecules.[2]

d_norm Mapping: The property d_norm is mapped onto the Hirshfeld surface. d_norm is a

normalized contact distance that combines the distances from a point on the surface to the

nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface

indicate close contacts (shorter than van der Waals radii), white regions represent contacts

around the van der Waals separation, and blue regions indicate longer contacts.[7]

2D Fingerprint Plots: These plots are a two-dimensional representation of all the

intermolecular contacts on the Hirshfeld surface, plotting d_e versus d_i.[6] They provide a

summary of the nature and frequency of different types of contacts. Specific spikes and

patterns in the fingerprint plot are characteristic of particular interactions, such as hydrogen

bonds.[1]

Quantitative Analysis: The 2D fingerprint plots can be decomposed to show the percentage

contribution of different atom···atom contacts to the total Hirshfeld surface area.[5] This

provides a quantitative measure of the importance of various intermolecular interactions in

the crystal packing.

Comparison with Alternative Methods
While Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular

contacts, other computational methods can provide complementary information, particularly

regarding the energetic aspects of these interactions.
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Method Description Information Provided

Hirshfeld Surface Analysis

Partitions crystal space based

on molecular electron density

to visualize and quantify

intermolecular contacts.[1][2]

Provides a visual

representation of

intermolecular contacts, their

relative closeness (d_norm),

and a quantitative breakdown

of the percentage contribution

of different atom-pair contacts

to the molecular surface.[5][6]

Interaction Energy

Calculations (CrystalExplorer)

Computes pairwise interaction

energies between a central

molecule and its neighbors

using quantum mechanical

calculations (e.g., B3LYP/6-

31G(d,p)).[8]

Quantifies the strength of

individual intermolecular

interactions (e.g., hydrogen

bonds, π-π stacking) in kJ/mol.

These energies can be

decomposed into electrostatic,

polarization, dispersion, and

repulsion components.[8]

Quantum Theory of Atoms in

Molecules (QTAIM)

Analyzes the topology of the

electron density to identify and

characterize chemical bonds

and intermolecular interactions

based on the presence of bond

critical points.[9][10]

Provides a rigorous quantum

mechanical description of

interactions, allowing for the

characterization of their nature

(e.g., covalent, ionic, hydrogen

bond) and an estimation of

their strength based on the

properties at the bond critical

point.

Non-Covalent Interaction (NCI)

Plot

A visualization method that

reveals non-covalent

interactions in real space

based on the electron density

and its derivatives.[3][11]

Generates 3D isosurfaces that

highlight regions of attractive

(e.g., hydrogen bonding, van

der Waals) and repulsive

interactions, color-coded by

their strength.

PIXEL Method A semi-classical method for

calculating intermolecular

interaction energies by

Offers a computationally less

expensive way to estimate

lattice and interaction energies
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partitioning the energy into

coulombic, polarization,

dispersion, and repulsion

components based on electron

densities of isolated

molecules.[9][10]

compared to full quantum

mechanical calculations,

providing insights into the

contributions of different

energy components to crystal

stability.

Table 2. Comparison of Hirshfeld surface analysis with other methods for studying

intermolecular interactions in crystals.

Conclusion
Hirshfeld surface analysis provides an unparalleled visual and quantitative framework for

understanding the complex network of intermolecular contacts in dicarboxamide crystals. By

integrating experimental X-ray diffraction data with sophisticated computational tools,

researchers can gain deep insights into the factors governing crystal packing. While alternative

methods such as interaction energy calculations and QTAIM offer complementary energetic

perspectives, the intuitive and comprehensive nature of Hirshfeld surface analysis makes it an

indispensable tool in the fields of crystal engineering, materials science, and drug

development. The ability to dissect and quantify the contributions of various non-covalent

interactions is crucial for the rational design of crystalline materials with desired

physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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